molecular formula C14H19BrFN3O B12227907 1-(5-bromo-3-fluoropyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

1-(5-bromo-3-fluoropyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

Cat. No.: B12227907
M. Wt: 344.22 g/mol
InChI Key: RERRQDFSDSUVIP-UHFFFAOYSA-N
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Description

1-(5-bromo-3-fluoropyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a bromine and fluorine atom on the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

The synthesis of 1-(5-bromo-3-fluoropyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the following steps:

    Bromination and Fluorination:

    Formation of Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Amidation: The final step involves the formation of the carboxamide group by reacting the pyrrolidine derivative with tert-butylamine under suitable conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(5-bromo-3-fluoropyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-bromo-3-fluoropyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-bromo-3-fluoropyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms on the pyridine ring enhances its binding affinity to certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(5-bromo-3-fluoropyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(5-bromo-2-fluoropyridin-3-yl)ethanone: This compound has a similar pyridine ring with bromine and fluorine substituents but differs in the presence of an ethanone group instead of a pyrrolidine carboxamide.

    1-(5-bromo-2-chloropyridin-3-yl)ethanone: This compound has a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.

    1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: This compound has a different substitution pattern on the pyridine ring and an additional fluorophenyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine carboxamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19BrFN3O

Molecular Weight

344.22 g/mol

IUPAC Name

1-(5-bromo-3-fluoropyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

InChI

InChI=1S/C14H19BrFN3O/c1-14(2,3)18-13(20)9-4-5-19(8-9)12-11(16)6-10(15)7-17-12/h6-7,9H,4-5,8H2,1-3H3,(H,18,20)

InChI Key

RERRQDFSDSUVIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=C(C=C(C=N2)Br)F

Origin of Product

United States

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